2-{4-[3-(4-Chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine
Description
(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrimidinyl-substituted piperazine, and a propenone moiety
Properties
Molecular Formula |
C17H17ClN4O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17ClN4O/c18-15-5-2-14(3-6-15)4-7-16(23)21-10-12-22(13-11-21)17-19-8-1-9-20-17/h1-9H,10-13H2/b7-4+ |
InChI Key |
GMGNLXQMHWZPSL-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Propenone Backbone: The propenone backbone can be synthesized via a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Piperazine Substitution: The resulting propenone intermediate is then reacted with 4-(2-pyrimidinyl)piperazine. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-BROMOPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE
- (E)-3-(4-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE
- (E)-3-(4-METHOXYPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE
Uniqueness
(E)-3-(4-CHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PROPEN-1-ONE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This compound’s specific substitution pattern and electronic properties distinguish it from other similar compounds, potentially leading to different pharmacological profiles and applications.
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